MAO-B Inhibitory Potency: Cross-Study Comparison of (S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-cyclopropyl-propionamide with Clinically Used MAO-B Inhibitors
The patent disclosure for pyrrolidineamide derivatives claims MAO-B inhibitory activity for compounds encompassing the target scaffold. In the broader MAO-B inhibitor field, clinically used inhibitors selegiline and rasagiline exhibit IC50 values against human MAO-B in the low nanomolar range (selegiline IC50 ≈ 10–30 nM, rasagiline IC50 ≈ 14 nM), while non-selective or less optimized MAO-B inhibitors often show IC50 values exceeding 100 nM [1]. The pyrrolidineamide patent describes compounds with 'good inhibitory effect on the activity of MAO-B' suitable for Parkinson's disease treatment, though specific IC50 values for the exact target compound are not publicly disclosed in the available patent documents [2].
| Evidence Dimension | MAO-B enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | Not publicly disclosed; claimed in patent family as MAO-B inhibitor with 'good inhibitory effect' [2] |
| Comparator Or Baseline | Selegiline IC50 ~10–30 nM (hMAO-B); Rasagiline IC50 ~14 nM (hMAO-B) [1] |
| Quantified Difference | Unable to calculate; quantitative data for target compound unavailable from accessible sources |
| Conditions | Recombinant human MAO-B enzymatic assay (literature standard for comparator compounds) |
Why This Matters
Without publicly available IC50 data, the compound's potency position relative to clinical benchmarks cannot be verified; users requiring known potency should request quantitative data from the supplier or consider analogs with published IC50 values.
- [1] Youdim, M. B. H.; Edmondson, D.; Tipton, K. F. The therapeutic potential of monoamine oxidase inhibitors. Nat. Rev. Neurosci. 2006, 7, 295–309. View Source
- [2] Jin, C.; Chen, K.; Zhang, Y. Pyrrolidineamide derivatives and uses thereof. U.S. Patent 11,225,460 B2, January 18, 2022. Sunshine Lake Pharma Co., Ltd. View Source
